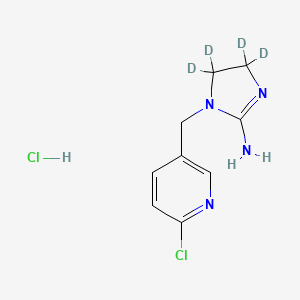
2-Chloro-6-methoxypurine riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxypurine riboside is a hypoxanthine analog, which is a type of purine base mainly present in muscle tissue. It is a metabolite produced by purine oxidase acting on xanthine. This compound has typical anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor . It is cytoprotective by inhibiting PAPR activity, inhibiting peroxynitrite-induced mitochondrial depolarization, and secondary superoxide production .
Preparation Methods
2-Chloro-6-methoxypurine riboside can be synthesized using multi-enzymatic cascades. For example, D-arabinosides of 2-chloro-6-methoxypurine can be synthesized using mesophilic cascades . The reaction mixtures typically contain adenosine, potassium phosphate, and inhibitors such as 6-Amino-2-chloropurine riboside . The reaction is carried out at a specific temperature and pH to achieve the desired product.
Chemical Reactions Analysis
2-Chloro-6-methoxypurine riboside undergoes various chemical reactions, including substitution reactions. For instance, it can react with sodium methoxide in a methanol medium to produce 2-chloro-6-methoxypurine . The compound is also involved in enzymatic reactions where it is synthesized using ribokinase, phosphopentomutase, and nucleoside phosphorylase cascades . These reactions typically occur under controlled conditions to ensure the formation of the desired products.
Scientific Research Applications
2-Chloro-6-methoxypurine riboside has several scientific research applications. It is used as a hypoxia indicator due to its ability to inhibit poly (ADP-ribose) polymerase activity . This compound is also studied for its anti-inflammatory effects and potential use in cancer therapy . Additionally, it is used in the synthesis of modified nucleosides, which have applications in biochemistry and molecular biology .
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypurine riboside involves its role as a hypoxanthine analog. It inhibits poly (ADP-ribose) polymerase activity, which in turn inhibits peroxynitrite-induced mitochondrial depolarization and secondary superoxide production . This cytoprotective effect makes it a potential therapeutic agent for conditions involving oxidative stress and inflammation.
Comparison with Similar Compounds
2-Chloro-6-methoxypurine riboside is similar to other hypoxanthine analogs such as 2-fluoro-6-methoxypurine and 6-methoxypurine . its unique ability to inhibit poly (ADP-ribose) polymerase activity and its cytoprotective properties distinguish it from other compounds. These characteristics make it a valuable compound for research in anti-inflammatory and cancer therapies.
Properties
Molecular Formula |
C11H13ClN4O5 |
|---|---|
Molecular Weight |
316.70 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6?,7+,10-/m1/s1 |
InChI Key |
QFGKCCNEHWKCTD-HMEJCUHCSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O)Cl |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


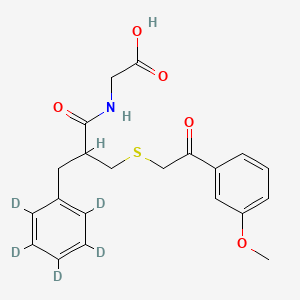

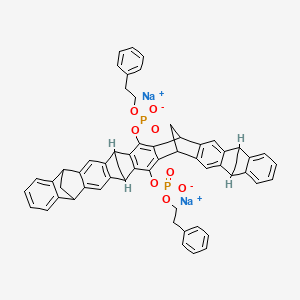
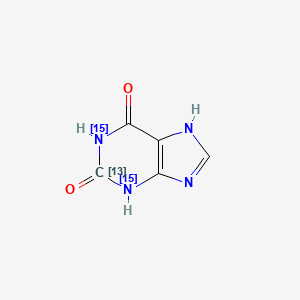
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
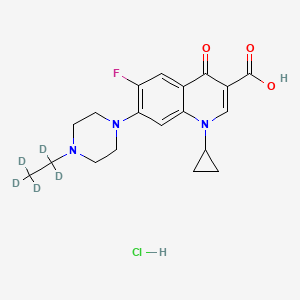

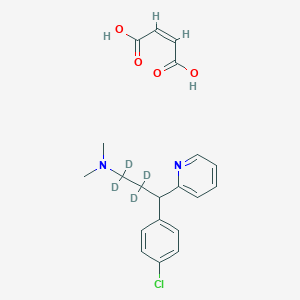
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
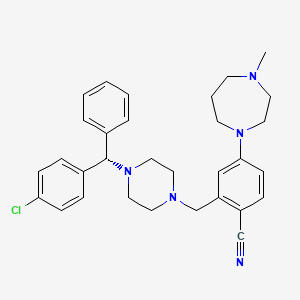

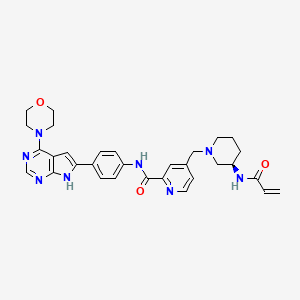
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
